

# Spectral Properties of Isonicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Isonicotinic Acid

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This in-depth technical guide provides a comprehensive overview of the spectral properties of **isonicotinic acid**, a key organic compound and a fundamental component in various pharmaceutical agents. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of **isonicotinic acid**, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the analytical workflow.

## Core Spectral Data

The following sections summarize the key spectral data for **isonicotinic acid**, providing a foundational reference for its characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **isonicotinic acid**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

#### <sup>1</sup>H NMR Spectral Data

| Protons  | Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> [1] |
|----------|--|
| H-2, H-6 | 8.794 ppm  |
| H-3, H-5 | 7.829 ppm  |
| -COOH    | ~14 ppm (broad)  |

### <sup>13</sup>C NMR Spectral Data

The following table presents the <sup>13</sup>C NMR chemical shifts for nicotinic acid in DMSO-d<sub>6</sub>, which serves as a close approximation for **isonicotinic acid** due to the similar electronic environment of the pyridine ring and the carboxyl group.

| Carbon Atom | Approximate Chemical Shift ( $\delta$ ) in DMSO-d <sub>6</sub> [2] |
|-------------|--|
| C=O         | 167.3 ppm  |
| C-2, C-6    | 152.9, 150.0 ppm   |
| C-4         | 141.0 ppm  |
| C-3, C-5    | 127.2, 124.0 ppm   |

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **isonicotinic acid** through their characteristic vibrational frequencies.

| Functional Group                    | Characteristic Absorption Band (cm <sup>-1</sup> ) |
|-------------------------------------|--|
| O-H stretch (Carboxylic Acid)       | 3000 - 2500 (broad)[3]                             |
| C-H stretch (Aromatic)              | ~3030[3]   |
| C=O stretch (Carboxylic Acid)       | 1780 - 1710[3]                                     |
| C=C and C=N stretch (Aromatic Ring) | 1600 - 1475  |
| C-O stretch                         | 1320 - 1210  |
| O-H bend                            | 1440 - 1395  |
| C-H bend (out-of-plane)             | 900 - 680  |

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is a key parameter.

| Solvent/Mobile Phase | $\lambda_{\text{max}}$ (nm) |
|----------------------|-----------------------------|
| Acidic Mobile Phase  | 214, 264                    |
| Distilled Water      | 263[4]                      |

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate analysis.

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh 5-10 mg of **isonicotinic acid** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Ensure complete dissolution, using gentle warming or vortexing if necessary.

- Transfer the solution into a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

#### Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ).
- For  $^1\text{H}$  NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. A relaxation delay of 2-5 seconds is used.
- The acquired data is processed using Fourier transformation, and the spectra are phase and baseline corrected.

## IR Spectroscopy Protocol

#### Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **isonicotinic acid** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
- The mixture should be ground to a fine, uniform powder.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

#### Instrumentation and Data Acquisition:

- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- A background spectrum of the empty sample compartment is recorded.
- The sample spectrum is then recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## UV-Vis Spectroscopy Protocol

### Sample Preparation:

- Prepare a stock solution of **isonicotinic acid** of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., distilled water, ethanol, or a specific buffer).
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the  $\mu\text{g/mL}$  range).
- The solvent used for dissolving and diluting the sample is also used as the blank or reference.

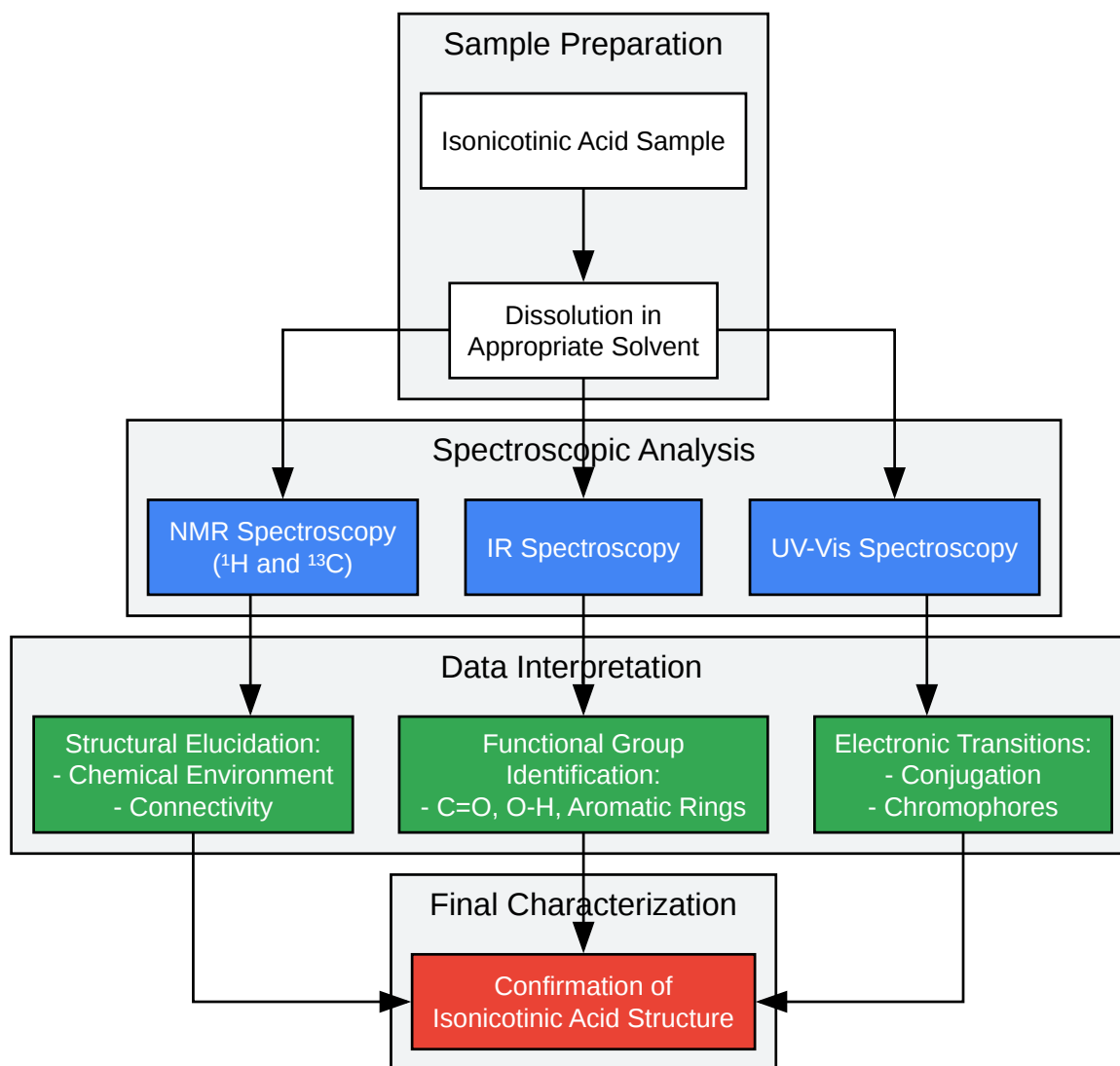
### Instrumentation and Data Acquisition:

- The UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20-30 minutes to ensure lamp stability.
- A matched pair of quartz cuvettes are cleaned and rinsed with the solvent.
- The reference cuvette is filled with the solvent (blank), and the sample cuvette is filled with the **isonicotinic acid** solution.
- A baseline correction is performed with the blank in the light path.
- The absorbance spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm).

## Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **isonicotinic acid**.

## Workflow for Spectral Analysis of Isonicotinic Acid

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Caption: A logical workflow for the spectral characterization of **isonicotinic acid**.

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## References

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